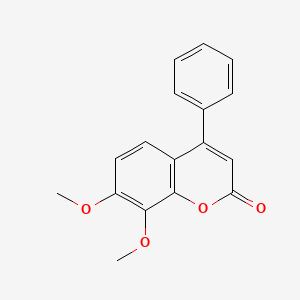![molecular formula C18H14ClF3N4O2 B11158916 N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11158916.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazine ring, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzotriazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chlorophenyl and trifluoromethyl groups is usually done through electrophilic aromatic substitution reactions. The final step involves the formation of the butanamide linkage, which can be accomplished using amide coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often leads to changes in cellular processes, such as inhibition of enzyme activity or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is unique due to its combination of a benzotriazine ring, a trifluoromethyl group, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H14ClF3N4O2 |
|---|---|
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H14ClF3N4O2/c19-13-10-11(18(20,21)22)7-8-15(13)23-16(27)6-3-9-26-17(28)12-4-1-2-5-14(12)24-25-26/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,27) |
Clé InChI |
MLFZDRAPKWOEGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11158842.png)
![3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11158855.png)
![2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide](/img/structure/B11158859.png)
![9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158865.png)
![3-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158871.png)

![2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one](/img/structure/B11158877.png)
![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11158878.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11158891.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11158895.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline](/img/structure/B11158901.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11158903.png)
![3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid](/img/structure/B11158905.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine](/img/structure/B11158910.png)
